molecular formula C8H8ClNO4S B1611586 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 89189-34-4

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1611586
CAS No.: 89189-34-4
M. Wt: 249.67 g/mol
InChI Key: QRVLPRURSPBCKP-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride has been explored in the field of chemical synthesis. For instance, its treatment with 5-aminotetrazole resulted in a compound that could be further converted into various sulfonyl derivatives (Norton et al., 1987). This demonstrates its potential in synthesizing novel compounds with possible applications in different fields.

Analytical Chemistry

In analytical chemistry, derivatives of nitrobenzene sulfonyl chloride have been used in ion-selective electrodes. For example, 8-quinolinol-5-sulfonate ion, a derivative, was used as a liquid membrane for electrodes responding to specific ions (Sugawara et al., 1976). This suggests applications in the detection and measurement of specific ions in solutions.

Structural Chemistry

Studies have also been conducted on the structure of nitrobenzene sulfonyl chloride molecules using methods like gas-phase electron diffraction. These studies provide detailed insights into molecular conformations and structures, which are crucial for understanding chemical reactivity and designing new molecules (Petrov et al., 2009).

Reaction Kinetics and Mechanisms

In the field of reaction kinetics, the decomposition and reaction behavior of nitrobenzene sulfonyl derivatives have been studied. Understanding these reaction mechanisms can aid in the development of more efficient synthesis processes for related compounds (Wu et al., 2005).

Medicinal Chemistry

In medicinal chemistry, derivatives of nitrobenzene sulfonyl chloride have been synthesized and evaluated for their biological activities, such as antimicrobial properties (Kumar et al., 2020). This indicates the potential of these compounds in drug discovery and pharmaceutical research.

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons of the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound involves the electrophilic aromatic substitution reactions of benzene . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects include the formation of substituted benzene rings .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the intermediate formed in the reaction, leading to the regeneration of the aromatic ring .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide, but insoluble in water . This solubility profile can affect its distribution and efficacy. Additionally, it is moisture-sensitive and incompatible with strong oxidizing agents and strong bases , which can impact its stability and reactivity.

Biochemical Analysis

Biochemical Properties

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the formation of sulfonyl derivatives. It interacts with enzymes, proteins, and other biomolecules through sulfonation reactions. For instance, it can react with alcohols and amines to form sulfonate esters and sulfonamides, respectively . These reactions are essential for modifying biomolecules and studying their functions. The compound’s ability to form stable derivatives makes it a valuable reagent in biochemical assays and research.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophilic groups in biomolecules. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites such as hydroxyl and amino groups. This interaction leads to the formation of sulfonate esters and sulfonamides, which can inhibit or activate enzymes by modifying their active sites . Additionally, these modifications can result in changes in gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and can degrade in the presence of water . Over time, this degradation can lead to a decrease in its reactivity and effectiveness in biochemical assays. Long-term studies have shown that the compound’s stability can be maintained by storing it in dry conditions and using it promptly after preparation.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of sulfonate esters and sulfonamides. These reactions are catalyzed by enzymes such as sulfonyltransferases, which facilitate the transfer of the sulfonyl group to nucleophilic sites in biomolecules . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, the formation of stable derivatives can impact the overall metabolic balance by modifying key enzymes and regulatory proteins.

Properties

IUPAC Name

2-ethyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-2-6-3-4-7(10(11)12)5-8(6)15(9,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVLPRURSPBCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531581
Record name 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89189-34-4
Record name 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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